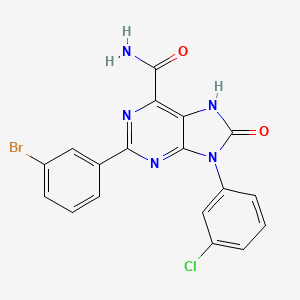
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as BPC-157, is a synthetic peptide that has been shown to have a wide range of potential therapeutic applications. BPC-157 has been extensively studied for its ability to promote healing and regeneration of damaged tissues, as well as its potential to treat a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and even neurological disorders.
Applications De Recherche Scientifique
Antimicrobial and Antipathogenic Activity
Compounds with structural elements similar to the query compound have been synthesized and evaluated for their antimicrobial and antipathogenic activities. These studies highlight the potential of such compounds to serve as the basis for developing new antimicrobial agents with specific emphasis on combating biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The effectiveness of these compounds is often attributed to the presence of halogen atoms such as bromine or chlorine, which can significantly impact their bioactivity (Limban, Marutescu, & Chifiriuc, 2011).
Structural Characterization and Molecular Interactions
Research on compounds with structural similarities to the query compound also focuses on their synthesis, characterization, and the study of their molecular interactions through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions that stabilize the crystal structures of such compounds, including hydrogen bonding and π-interactions. This fundamental research is crucial for understanding how modifications to the chemical structure can influence molecular properties and interactions (Saeed et al., 2020).
Synthesis and Chemical Properties
There is considerable interest in the synthesis of novel compounds through various chemical reactions, including the Ugi four-component reaction, highlighting the versatility of purine-based structures in creating compounds with potential biological activities. Such research often aims to expand the chemical space of purine derivatives for various scientific and therapeutic applications, demonstrating the compounds' potential in antimicrobial activity and other areas (Kaur, Gupta, Harjai, & Singh, 2014).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-10-4-1-3-9(7-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-2-5-11(20)8-12/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHAPPIZKVBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride](/img/structure/B2838728.png)

![1-(4-Methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2838731.png)

![tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838733.png)
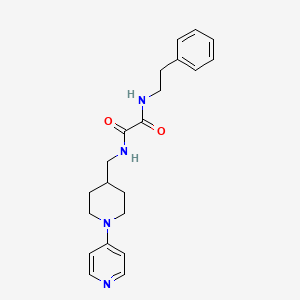
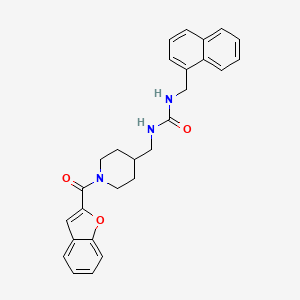
![7-Chloro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2838739.png)
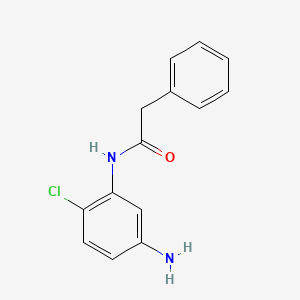
![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)
![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
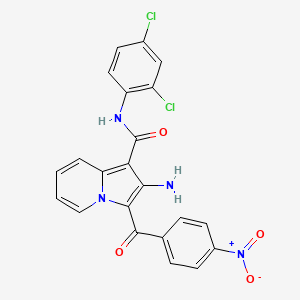
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)